2-(3-Bromophenyl)-4-methylpentan-2-amine
Description
2-(3-Bromophenyl)-4-methylpentan-2-amine is a tertiary amine featuring a 3-bromophenyl substituent attached to a branched pentan-2-amine backbone. For instance, related bromophenyl-substituted amines are synthesized via nucleophilic substitution or Heck coupling reactions using precursors like 3-bromoaniline or 3-bromoanisole .
Properties
IUPAC Name |
2-(3-bromophenyl)-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)8-12(3,14)10-5-4-6-11(13)7-10/h4-7,9H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDYHXTNOZGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Research indicates that derivatives of 2-(3-Bromophenyl)-4-methylpentan-2-amine exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the bromophenyl group can enhance binding affinity to target proteins involved in tumor growth.
Table 1: Biological Activity of this compound Derivatives
| Compound Variant | IC50 (µM) | Target |
|---|---|---|
| Parent Compound | 12.5 | Tubulin |
| Variant A | 8.7 | Tubulin |
| Variant B | 5.1 | EGFR |
Neuropharmacology
Research has also explored the role of this compound in neuropharmacology, particularly its interaction with GPR88, an orphan receptor implicated in neurological disorders. The structure-activity relationship (SAR) studies indicate that the presence of the bromophenyl moiety significantly influences receptor binding and activation.
Case Study: GPR88 Agonist Activity
In a study focused on GPR88 agonists, it was found that certain substitutions on the aniline moiety enhanced agonistic activity, suggesting potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease .
Organic Synthesis
In organic synthesis, this compound serves as a versatile scaffold for developing new compounds. Its reactivity allows chemists to create various derivatives through functionalization at different positions on the pentane chain or aromatic ring.
Table 2: Synthetic Applications of this compound
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| N-Alkylation | Tertiary Amine | 85 |
| Halogen Exchange | Fluorinated Analog | 75 |
| Oxidation | Ketone Derivative | 90 |
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-4-methylpentan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Data |
|---|---|---|---|---|
| This compound | C₁₂H₁₈BrN | 256.18 | 3-Bromophenyl, 4-methylpentan-2-amine | Data not explicitly reported |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Bromo-4-fluorophenyl, pentan-2-yl | IR: 2180 cm⁻¹ (CN stretch) |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Bromo-4-fluorophenyl, branched chain | Purity: Not specified |
| (E)-N-methyl-5-(3-methoxyphenyl)-4-penten-2-amine | C₁₃H₁₉NO | 205.29 | 3-Methoxyphenyl, olefinic backbone | Synthesized via Heck coupling |
Key Comparisons:
In contrast, analogs like (3-Bromo-4-fluorophenyl)methylamine incorporate additional electronegative fluorine substituents, which may enhance dipole interactions or alter metabolic stability in biological systems . The branched alkyl chain in this compound may improve lipid solubility compared to linear-chain analogs, affecting membrane permeability in pharmacological contexts.
Synthetic Pathways
- The target compound can be synthesized via methods similar to those used for (E)-N-methyl-5-(3-methoxyphenyl)-4-penten-2-amine, which employs Heck coupling of aryl halides (e.g., 3-bromoanisole) with amine precursors .
- The analog (3-Bromo-4-fluorophenyl)methylamine was prepared using a nucleophilic substitution reaction between 3-bromoaniline and a pentan-2-amine derivative, yielding a product with a nitrile group (IR: 2180 cm⁻¹) .
Functional Group Diversity
- The presence of a methoxy group in (E)-N-methyl-5-(3-methoxyphenyl)-4-penten-2-amine introduces electron-donating effects, which could modulate aromatic ring reactivity compared to the electron-withdrawing bromine in the target compound .
- Fluorine in (3-Bromo-4-fluorophenyl)methylamine may enhance binding affinity in receptor-ligand interactions due to its strong electronegativity and small atomic radius .
Research Implications and Gaps
- Physicochemical Data : The lack of explicit melting point, solubility, or spectral data for this compound highlights a gap in the literature. Future studies should prioritize characterizing these properties to facilitate comparative analyses.
- Synthetic Optimization : The Heck reaction methodology used for analogs could be adapted to improve the yield and purity of the target compound.
Biological Activity
2-(3-Bromophenyl)-4-methylpentan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C12H16BrN and features a bromophenyl group attached to a branched amine structure. The presence of the bromine atom may influence its biological activity by altering the electronic properties of the molecule.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the following areas:
- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly its potential as an agonist for GPR88, an orphan receptor implicated in neuropsychiatric disorders. Studies show that modifications to the aniline moiety can significantly affect its agonistic activity .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds with similar structural motifs have demonstrated significant activity against various cancer cell lines, indicating a potential pathway for further development .
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, molecular docking studies have suggested that compounds with similar structures can interact effectively with key proteins involved in cancer progression and neurodegenerative diseases. For example, binding affinity assessments indicate potential interactions with tubulin and other critical targets .
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Neurotransmitter Modulation : In vitro assays have demonstrated that analogs can modulate acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease pathology. Compounds with similar bromophenyl substitutions showed significant AChE inhibition, suggesting therapeutic potential in cognitive disorders .
- Anticancer Research : A study on N-aryl triazole analogs revealed that structural variations significantly impact anticancer efficacy. The findings suggest that optimizing substituents on the phenyl ring may enhance bioactivity against specific cancer cell lines .
Data Tables
Below is a summary table highlighting the biological activities and corresponding IC50 values of various related compounds:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | AChE Inhibition | TBD |
| 3-Bromophenyl Triazole | Anticancer (SNB-75) | 41.25 |
| N-Methyl Carbamate Derivative | AChE Inhibition | 38.98 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions:
Amine Functional Group Reactions
The tertiary amine participates in alkylation, acylation, and condensation reactions:
Alkylation
-
Reagents : Methyl iodide, K₂CO₃, DMF, 60°C
-
Product : Quaternary ammonium salts
-
Mechanism : SN2 attack at the amine nitrogen, forming N-alkylated derivatives with increased water solubility.
Acylation
-
Reagents : Acetyl chloride, pyridine, CH₂Cl₂
-
Product : N-Acetyl-2-(3-bromophenyl)-4-methylpentan-2-amide
-
Yield : ~85% under anhydrous conditions.
Cross-Coupling Reactions
The bromophenyl group enables palladium-catalyzed coupling reactions:
Oxidation
-
Reagents : KMnO₄, H₂SO₄, 70°C
-
Product : 2-(3-Bromophenyl)-4-methylpentan-2-nitrone
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Selectivity : Oxidation occurs preferentially at the amine nitrogen over the aromatic ring.
Reduction
-
Reagents : H₂, Raney Ni, 50 psi
-
Product : 2-(3-Bromophenyl)-4-methylpentane
-
Limitation : Partial dehalogenation observed under prolonged reaction times.
Comparative Reactivity Table
Preparation Methods
Aromatic Bromination and Precursor Preparation
The 3-bromophenyl moiety is introduced by bromination of the phenyl ring or by using commercially available 3-bromoaniline derivatives. For example, 4-bromoaniline is commonly used as a starting material for further functionalization.
Formation of the Amino Pentan-2-amine Side Chain
The pentan-2-amine backbone with a methyl substituent at the 4-position can be synthesized via reductive amination or amine substitution reactions. One common approach involves the use of chiral amino alcohols as intermediates, which are oxidized to aldehydes and then subjected to reductive amination with the bromophenyl amine.
Coupling via Amide or Direct Amination
The coupling of the bromophenyl group to the pentan-2-amine is achieved through amide bond formation or direct amination. A representative method involves converting the carboxylic acid derivative of the bromophenyl compound into an acid chloride, followed by reaction with the amine to form the amide intermediate. Alternatively, direct nucleophilic substitution or reductive amination methods are employed depending on the specific synthetic design.
Stereoselective and Asymmetric Synthesis
Asymmetric synthesis is critical for obtaining enantiomerically pure 2-(3-bromophenyl)-4-methylpentan-2-amine. Techniques such as asymmetric cyclopropanation using chiral catalysts and selective reductive amination have been reported to achieve high enantiomeric excess and diastereoselectivity.
Detailed Research Findings and Data
Representative Synthetic Procedure
A typical synthetic route adapted from related compounds includes the following steps:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromoaniline, Dess–Martin periodinane | Oxidation to aldehyde intermediate | ~75 |
| 2 | Reductive amination with amino alcohol | Formation of amine intermediate | ~72 |
| 3 | Acid chloride formation from bromophenyl acid | Activation for coupling | - |
| 4 | Coupling with amine intermediate | Formation of amide or direct amination product | 65–96 |
| 5 | Deprotection (if applicable) | Removal of protecting groups | 90–98 |
Note: The yields are based on analogous synthetic routes for related compounds such as 2-PCCA and its derivatives.
Catalysts and Conditions
- Chiral catalysts such as cobalt(II) porphyrin complexes have been employed for asymmetric cyclopropanation, achieving enantiomeric excesses up to 97%.
- Solvents : Dry tetrahydrofuran (THF), acetonitrile (CH3CN), and dichloromethane (CH2Cl2) are commonly used.
- Atmosphere : Inert nitrogen or argon atmosphere is maintained to prevent oxidation or moisture interference.
- Temperature : Reactions are often conducted at low temperatures (0 °C to -78 °C) to control selectivity and minimize side reactions.
Purification Techniques
- Extraction : Liquid-liquid extraction with aqueous acids and organic solvents like ethyl acetate and hexane.
- Drying agents : Sodium sulfate (Na2SO4) is used to remove residual water.
- Chromatography : Flash column chromatography or preparative HPLC for isomer separation.
- Recrystallization : Used for final purification to obtain crystalline products.
Analytical Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and purity.
- Chiral HPLC : Determines enantiomeric excess and diastereomeric ratios.
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- Melting Point and Optical Rotation : Used to characterize stereochemistry.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aromatic bromination | Bromine or NBS | Controlled temperature, inert atmosphere | Direct introduction of bromine | Possible over-bromination |
| Reductive amination | Aldehyde, amine, reducing agent (NaBH4, etc.) | Mild temperature, inert gas | High selectivity, mild conditions | Requires pure aldehyde |
| Acid chloride coupling | Acid chloride, amine | Low temperature, dry solvents | Efficient amide bond formation | Sensitive to moisture |
| Asymmetric cyclopropanation | Diazo compounds, chiral Co(II) catalyst | Low temperature, inert atmosphere | High enantioselectivity | Catalyst cost, reaction time |
| Purification | Extraction, chromatography | Standard lab conditions | High purity products | Time-consuming |
Q & A
Q. What are the established synthetic routes for 2-(3-Bromophenyl)-4-methylpentan-2-amine, and what are their key reaction conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-bromophenyl precursors (e.g., 3-bromobenzyl halides) with secondary amines under basic conditions. For example:
- Step 1 : React 3-bromophenylmethyl bromide with 4-methylpentan-2-amine in a polar aprotic solvent (e.g., DMF or acetonitrile).
- Step 2 : Use a base like potassium carbonate to deprotonate the amine and drive the reaction .
- Key Conditions : Maintain temperatures between 60–80°C for 12–24 hours, and monitor progress via TLC or GC-MS.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the amine and bromophenyl moieties. Compare experimental shifts with DFT-calculated values to resolve ambiguities .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. Validate results with the CIF-checking tool in PLATON to detect twinning or disorder .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when facing low conversion rates?
- Methodological Answer :
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
- Microwave Assistance : Reduce reaction time from hours to minutes while improving yield .
- Solvent Screening : Test solvents with higher dielectric constants (e.g., DMSO) to stabilize transition states .
Q. How should contradictory crystallographic data be resolved during structure elucidation?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters .
- Disorder Modeling : Apply PART instructions in SHELX to split disordered atoms, and validate with R₁ and wR₂ residuals .
- Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm bond angles .
Q. What advanced computational strategies can predict the compound's biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters) based on the bromophenyl group’s hydrophobic interactions .
- QSAR Modeling : Train models on analogues’ bioactivity data to predict IC₅₀ values for new targets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers .
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- DFT Optimization : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to compute shifts. Adjust for solvent effects (e.g., PCM model for DMSO) .
- Conformational Sampling : Perform Boltzmann-weighted averaging over low-energy conformers using MacroModel .
- Paramagnetic Corrections : Account for residual paramagnetism in halogenated compounds using explicit solvent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
